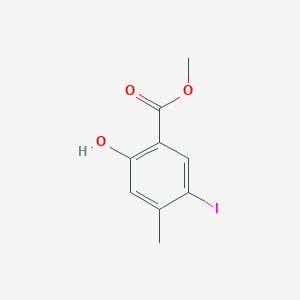

Methyl 2-hydroxy-5-iodo-4-methylbenzoate

Descripción

Methyl 2-hydroxy-5-iodo-4-methylbenzoate (CAS: Not explicitly provided; structurally related to CAS 914225-32-4 ) is a substituted benzoate ester characterized by a hydroxyl group at the 2-position, an iodine atom at the 5-position, and a methyl group at the 4-position of the benzene ring. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its unique substitution pattern.

Propiedades

IUPAC Name |

methyl 2-hydroxy-5-iodo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSOQNRLRNBTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466283 | |

| Record name | methyl 2-hydroxy-5-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850146-80-4 | |

| Record name | methyl 2-hydroxy-5-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-iodo-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the iodination of methyl 2-hydroxy-4-methylbenzoate. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-hydroxy-5-iodo-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-5-iodo-4-methylbenzoate.

Reduction Reactions: The ester group can be reduced to an alcohol, yielding methyl 2-hydroxy-5-iodo-4-methylbenzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.

Major Products Formed

Substitution: Products such as methyl 2-hydroxy-5-azido-4-methylbenzoate or methyl 2-hydroxy-5-cyano-4-methylbenzoate.

Oxidation: Methyl 2-oxo-5-iodo-4-methylbenzoate.

Reduction: Methyl 2-hydroxy-5-iodo-4-methylbenzyl alcohol.

Aplicaciones Científicas De Investigación

Methyl 2-hydroxy-5-iodo-4-methylbenzoate has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of methyl 2-hydroxy-5-iodo-4-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following compounds are structurally analogous and serve as benchmarks for comparison:

Key Observations:

- Iodine vs.

- Hydroxyl vs. Methoxy at Position 2 : The hydroxyl group in the target compound allows for stronger hydrogen bonding (e.g., O–H∙∙∙O interactions) compared to the methoxy group in its analog (), affecting solubility and crystallinity .

- Methyl Group at Position 4 : The 4-CH₃ group in all three benzoates enhances steric bulk and lipophilicity, influencing membrane permeability in biological systems .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Discussion:

Crystallographic and Structural Insights

- Hydrogen Bonding: The hydroxyl group in the target compound likely forms O–H∙∙∙O hydrogen bonds, as observed in phenolic esters (). This contrasts with the methoxy analog (), which lacks H-bond donors, leading to weaker intermolecular interactions .

- Crystal Packing : Programs like SHELXL ( ) and ORTEP-3 ( ) are critical for resolving iodine’s heavy-atom effects in crystallography. The iodine atom may induce distinct diffraction patterns compared to lighter substituents.

Actividad Biológica

Methyl 2-hydroxy-5-iodo-4-methylbenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article explores the biological activity of this compound, including its anti-inflammatory and antimicrobial properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 278.04 g/mol, is characterized by the presence of a hydroxyl group, an iodine atom, and a methyl group on the benzene ring. This unique structure contributes to its reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate specific biochemical pathways involved in inflammatory responses. For instance, studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting a potential therapeutic role in conditions characterized by inflammation .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The presence of iodine may enhance its antimicrobial efficacy compared to similar compounds lacking this halogen .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study investigating the anti-inflammatory effects of this compound, researchers observed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages. The compound was administered at varying concentrations, revealing a dose-dependent response with maximum inhibition at 50 µM.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential .

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Cytokine Modulation : The compound appears to inhibit the signaling pathways that lead to the production of inflammatory cytokines.

- Enzyme Inhibition : It may interact with enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | C9H9IO3 | Significant | Strong |

| Salicylic Acid | C7H6O3 | Moderate | Moderate |

| 4-Iodobenzoic Acid | C7H6I | Low | Low |

This comparison highlights the enhanced biological activity associated with this compound due to its unique structural features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.